molecular formula C18H27NO2 B1684170 WS-12 CAS No. 68489-09-8

WS-12

Cat. No.: B1684170
CAS No.: 68489-09-8
M. Wt: 289.4 g/mol
InChI Key: HNSGVPAAXJJOPQ-XOKHGSTOSA-N
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Description

WS-12, also known as (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide, is a chemical compound that acts as a potent and selective activator of the TRPM8 calcium channel. This channel is responsible for the sensation of coldness produced by menthol. This compound is slightly less potent as a TRPM8 activator compared to icilin but is much more selective for TRPM8 over related calcium channels .

Biochemical Analysis

Biochemical Properties

WS-12 plays a significant role in biochemical reactions by acting as an agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. It induces currents in Xenopus oocytes expressing mouse TRPM8 and is selective for TRPM8 over other related calcium channels such as TRPV1-4 and TRPA1 . The interaction of this compound with TRPM8 results in the activation of this channel, leading to the sensation of coldness. This interaction is highly selective, making this compound a valuable tool in studying TRPM8-related pathways and functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It produces analgesic and anti-inflammatory effects in animal models with similar efficacy to menthol but with a reduced side effect profile . This compound influences cell function by activating the TRPM8 channel, which leads to an increase in intracellular calcium levels. This activation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in PC12 cells, this compound-induced TRPM8 activation results in increased norepinephrine secretion due to elevated intracellular calcium levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TRPM8 calcium channel, leading to its activation. This activation results in an influx of calcium ions into the cell, which can trigger various downstream effects. This compound is highly selective for TRPM8, which allows it to produce its effects without significantly affecting other calcium channels . The binding interaction between this compound and TRPM8 is crucial for its ability to induce the sensation of coldness and its analgesic and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can produce sustained analgesic effects in animal models, indicating its stability and prolonged activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can produce significant analgesic and anti-inflammatory effects without causing adverse effects . At higher doses, there may be a risk of toxicity or other adverse effects. It is important to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The activation of TRPM8 by this compound can influence metabolic flux and metabolite levels within the cell. The specific metabolic pathways affected by this compound are still being studied, but its role in modulating calcium levels suggests that it may have broad effects on cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its selective activation of TRPM8 suggests that it may be localized to areas where this channel is highly expressed. The distribution of this compound within the body can influence its overall efficacy and safety profile .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target, the TRPM8 channel. This channel is found in various cellular compartments, including the plasma membrane and intracellular organelles. The localization of this compound to these areas is essential for its activity and function. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

The synthesis of WS-12 involves several steps. One common method includes the reaction of 4-methoxybenzoyl chloride with (1R,2S,5R)-2-isopropyl-5-methylcyclohexanone in the presence of a base to form the corresponding amide. This reaction typically occurs under mild conditions and can be scaled up for industrial production .

Chemical Reactions Analysis

WS-12 undergoes various chemical reactions, including:

Scientific Research Applications

WS-12 has a wide range of scientific research applications:

Comparison with Similar Compounds

WS-12 is compared with other cooling agents like menthol, WS-3, WS-5, and WS-23. While menthol is widely known for its cooling effect, this compound offers a stronger initial cooling impact and a significantly longer-lasting effect. WS-3 is known for its clean immediate cooling impact, WS-5 has a higher cooling intensity, and WS-23 provides a balanced cooling sensation .

References

Properties

IUPAC Name

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)/t13-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGVPAAXJJOPQ-XOKHGSTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460636
Record name [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; cool minty aroma
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; sparingly soluble in avocado oil, Sparingly soluble (in ethanol)
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

68489-09-8
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68489-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-p-menthanecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068489098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,5R)-2-isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Acoltremon
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of WS-12?

A1: this compound acts as a potent and selective agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. [, , , , , ]

Q2: How does this compound interact with the TRPM8 channel?

A2: this compound binds to a hydrophobic intra-subunit binding pocket within the TRPM8 channel, situated between the voltage-sensor-like domain and the TRP domain. [, ] This binding leads to allosteric activation of the channel. [, ]

Q3: What are the downstream effects of this compound binding to TRPM8?

A3: this compound binding to TRPM8 triggers the influx of cations, primarily calcium ions (Ca2+), into the cell. [, , , ] This Ca2+ influx can then initiate various downstream signaling pathways, depending on the cell type and physiological context. [, , ]

Q4: Does this compound activate other TRP channels besides TRPM8?

A4: Research suggests that this compound demonstrates high selectivity for TRPM8 and does not activate other thermo-sensitive TRP channels such as TRPA1, TRPV1, TRPV2, TRPV3, and TRPV4. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H27NO2, and its molecular weight is 289.41 g/mol. []

Q6: Are there any specific spectroscopic data available for this compound?

A6: While specific spectroscopic data for this compound are not explicitly detailed in the provided research, its structure has been confirmed through X-ray crystallographic analysis of its diastereomer. []

Q7: How does the structure of this compound contribute to its TRPM8 selectivity and potency?

A7: The presence of a hexacyclic ring structure is crucial for the high potency and selectivity of this compound toward TRPM8. [] Compounds lacking this hexacyclic ring, like WS-23, exhibit significantly lower potency. [] Additionally, the specific stereochemistry of this compound, particularly the (1R,2S,5R) configuration, is essential for its activity. []

Q8: Have any structural modifications of this compound been explored?

A8: The provided research mentions other menthol derivatives, such as CPS-368, CPS-369, CPS-125, and WS-5, that also exhibit TRPM8 selectivity. [] These compounds likely share structural similarities with this compound, highlighting the importance of the hexacyclic ring structure for TRPM8 activity.

Q9: What cell lines have been used to study the effects of this compound in vitro?

A11: Research has utilized various cell lines, including HEK293 cells, SH-SY5Y neuroblastoma cells, MEG-01 megakaryocytic cells, and oral squamous carcinoma cell lines (HSC3 and HSC4) to investigate the effects of this compound in vitro. [, , , ]

Q10: What are some of the key findings from in vitro studies using this compound?

A10: In vitro studies have demonstrated that this compound can:

  • Induce cation currents and intracellular Ca2+ increases in cells expressing TRPM8. [, , , , ]
  • Inhibit L-type Ca2+ channel current (L-ICa) in rat tail artery myocytes. []
  • Modulate cytokine production in pro- and anti-inflammatory macrophages. []
  • Reduce the invasion potential of oral squamous carcinoma cell lines. []

Q11: Have any animal models been used to study the effects of this compound in vivo?

A13: Yes, research has employed rodent models, including rats and mice, to investigate the effects of this compound in vivo. [, , , , ]

Q12: What are some of the key findings from in vivo studies using this compound?

A12: In vivo studies have shown that this compound can:

  • Reduce irritant-evoked reflex tachyarrhythmia in spontaneously hypertensive rats. []
  • Attenuate the severity of indomethacin-induced intestinal injury in mice. []
  • Enhance the DNA damage response and increase the survival fraction of B16 melanoma cells after γ-irradiation. []

Q13: Have any clinical trials been conducted with this compound?

A15: While the provided research does not mention any clinical trials specifically with this compound, it highlights that a structurally similar compound, AR-15512 (formerly known as AVX-012 and this compound), is currently in phase 2b clinical trials for the treatment of dry eye. []

Q14: What analytical techniques have been used to study this compound?

A14: Various analytical techniques have been employed to study this compound, including:

  • Electrophysiology: To measure ion channel activity and characterize the effects of this compound on TRPM8. [, , , ]
  • Calcium imaging: To monitor intracellular Ca2+ levels in response to this compound stimulation. [, , ]
  • Immunoblotting and immunohistochemistry: To detect and localize TRPM8 protein expression in cells and tissues. [, ]
  • Flow cytometry: To analyze platelet activation and shape change in response to this compound. []
  • High-performance liquid chromatography (HPLC): To separate and analyze this compound and its stereoisomers. []
  • X-ray crystallography: To determine the absolute configuration of this compound diastereomers. []

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